Cas no 37984-02-4 (1-Nitro-3-(phenylsulfanyl)benzene)

1-Nitro-3-(phenylsulfanyl)benzene is a nitro-substituted aromatic sulfide compound with the molecular formula C₁₂H₉NO₂S. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both nitro and phenylsulfanyl functional groups enhances its reactivity, making it valuable for nucleophilic substitution and reduction reactions. Its stable structure ensures consistent performance in synthetic applications. The compound is typically characterized by moderate solubility in organic solvents and requires careful handling due to its potential sensitivity to heat and light. Suitable for research and industrial use, it provides a reliable building block for complex molecular frameworks.
1-Nitro-3-(phenylsulfanyl)benzene structure
37984-02-4 structure
Product Name:1-Nitro-3-(phenylsulfanyl)benzene
CAS No:37984-02-4
MF:C12H9NO2S
MW:231.270361661911
CID:312481
PubChem ID:142232
Update Time:2025-06-13

1-Nitro-3-(phenylsulfanyl)benzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-nitro-3-(phenylthio)-
    • Sulfide, m-nitrophenyl phenyl
    • MFCD00096275
    • LHVHVBIVNJWKDK-UHFFFAOYSA-N
    • 3-nitrophenyl phenyl sulfide
    • DTXSID40958970
    • 1-nitro-3-phenylsulfanylbenzene
    • EN300-64811
    • Z970108790
    • C12H9NO2S
    • AKOS030582937
    • 1-nitro-3-(phenylsulfanyl)benzene
    • (3-Nitrophenyl)(phenyl)sulfane
    • m-Nitrophenyl phenyl sulfide
    • Sulfide, m-nitrophenyl phenyl,
    • CS-0256390
    • 37984-02-4
    • SCHEMBL2887765
    • 3-NITROPHENYLPHENYLSULFIDE
    • 1-Nitro-3-(phenylsulfanyl)benzene
    • Inchi: 1S/C12H9NO2S/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H
    • InChI Key: LHVHVBIVNJWKDK-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)C1C=CC=C(C=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 231.03547
  • Monoisotopic Mass: 231.035399
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.1
  • XLogP3: 3.8

Experimental Properties

  • Density: 1.31
  • Boiling Point: 374.2°Cat760mmHg
  • Flash Point: 180.1°C
  • Refractive Index: 1.665
  • PSA: 43.14

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1-Nitro-3-(phenylsulfanyl)benzene Suppliers

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(CAS:37984-02-4)1-Nitro-3-(phenylsulfanyl)benzene
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:27
Price ($):197
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Additional information on 1-Nitro-3-(phenylsulfanyl)benzene

Professional Introduction to 1-Nitro-3-(phenylsulfanyl)benzene (CAS No. 37984-02-4)

1-Nitro-3-(phenylsulfanyl)benzene, identified by its CAS number 37984-02-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of nitroaromatics and sulfonated derivatives, which have garnered considerable attention due to their diverse applications in medicinal chemistry and material science. The structural features of this molecule, particularly the presence of both a nitro group and a phenylsulfanyl substituent, make it a versatile intermediate for synthesizing various pharmacologically active agents.

The nitro group in 1-Nitro-3-(phenylsulfanyl)benzene introduces a high degree of reactivity, enabling it to participate in various chemical transformations such as reduction, nucleophilic substitution, and coupling reactions. This reactivity is harnessed in the synthesis of more complex molecules, including drugs targeting neurological disorders, infectious diseases, and inflammatory conditions. The phenylsulfanyl moiety, on the other hand, contributes to the molecule's stability and enhances its solubility in certain solvents, making it suitable for formulation in pharmaceutical products.

Recent advancements in synthetic methodologies have allowed for more efficient and scalable production of 1-Nitro-3-(phenylsulfanyl)benzene. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to modify the nitro group and introduce additional functional groups with high precision. These methods not only improve yield but also minimize byproduct formation, aligning with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.

In the realm of medicinal chemistry, 1-Nitro-3-(phenylsulfanyl)benzene has been explored as a precursor for developing novel therapeutic agents. For instance, researchers have investigated its potential in designing kinase inhibitors, which are crucial for treating cancers and autoimmune diseases. The nitro group can be selectively reduced to an amine, which can then be further functionalized to create bioactive molecules with specific target interactions. Additionally, the phenylsulfanyl group serves as a handle for appending other pharmacophores, enhancing the compound's binding affinity and selectivity.

The role of computational chemistry in understanding the properties of 1-Nitro-3-(phenylsulfanyl)benzene cannot be overstated. Molecular modeling studies have provided insights into its interaction with biological targets, helping to predict its efficacy and potential side effects. These simulations are complemented by experimental validations, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which confirm the structural integrity and conformational preferences of the compound in different environments.

Industrial applications of 1-Nitro-3-(phenylsulfanyl)benzene extend beyond pharmaceuticals into materials science. Its derivatives have been utilized in the development of advanced polymers and liquid crystals due to their ability to impart specific electronic properties. For example, certain sulfonated nitroaromatics exhibit high thermal stability and conductivity, making them suitable for use in organic electronics and photovoltaic devices.

The environmental impact of synthesizing and using 1-Nitro-3-(phenylsulfanyl)benzene is another critical consideration. Efforts are underway to develop more sustainable synthetic routes that reduce waste generation and energy consumption. Biocatalysis, leveraging enzymes for chemical transformations, represents a promising alternative to traditional synthetic methods. Such approaches not only align with regulatory requirements but also contribute to the overall sustainability of the chemical industry.

The future prospects for 1-Nitro-3-(phenylsulfanyl)benzene are vast, driven by ongoing research in drug discovery and material science. Innovations in synthetic chemistry will continue to unlock new possibilities for this compound, ensuring its relevance in addressing global health challenges and technological advancements. As our understanding of molecular interactions deepens, so too will our ability to harness the potential of this versatile intermediate.

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Amadis Chemical Company Limited
(CAS:37984-02-4)1-Nitro-3-(phenylsulfanyl)benzene
A1235800
Purity:99%
Quantity:1g
Price ($):197
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